molecular formula C59H76FN9O13S2 B12371236 Brd-SF2

Brd-SF2

Cat. No.: B12371236
M. Wt: 1202.4 g/mol
InChI Key: DLPOGGWVBFQJJL-KWDBKFNPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BRD-SF2 is a proteolysis-targeting chimera (PROTAC) compound designed to target and degrade the bromodomain-containing protein BRD4. This compound is part of a novel class of therapeutic agents that induce targeted protein degradation by harnessing the cellular proteolytic machinery. This compound incorporates a sulfonyl fluoride moiety, which covalently binds to the Von Hippel-Lindau (VHL) protein, a widely recruited E3 ligase in the PROTAC field .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BRD-SF2 involves the incorporation of a VHL-targeted sulfonyl fluoride moiety and a known BRD4 ligand. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound would involve large-scale synthesis using the same synthetic routes but optimized for higher yield and purity. This would include the use of automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .

Mechanism of Action

BRD-SF2 exerts its effects by forming a ternary complex with the VHL E3 ligase and the BRD4 protein. The sulfonyl fluoride moiety covalently binds to the Ser110 residue in the HIF1α binding site of the VHL protein, facilitating the recruitment of BRD4 to the E3 ligase. This interaction leads to the ubiquitination and subsequent proteasomal degradation of BRD4 . The molecular targets involved include the VHL protein and the BRD4 protein, and the pathways involved are the ubiquitin-proteasome system and the transcriptional regulation pathways .

Properties

Molecular Formula

C59H76FN9O13S2

Molecular Weight

1202.4 g/mol

IUPAC Name

(3R,5S)-5-[[(1S)-3-[2-[2-[2-[2-[4-[1-(1,3-dimethoxypropan-2-yl)-2-(1,5-dimethyl-6-oxopyridin-3-yl)benzimidazol-5-yl]piperidin-1-yl]-2-oxoethoxy]ethoxy]ethoxy]ethylamino]-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-3-oxopropyl]carbamoyl]-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-3-sulfonyl fluoride

InChI

InChI=1S/C59H76FN9O13S2/c1-36(2)54(51-26-38(4)65-82-51)59(74)68-31-46(84(60,75)76)28-50(68)57(72)64-47(41-9-11-42(12-10-41)55-39(5)62-35-83-55)29-52(70)61-17-20-79-21-22-80-23-24-81-34-53(71)67-18-15-40(16-19-67)43-13-14-49-48(27-43)63-56(69(49)45(32-77-7)33-78-8)44-25-37(3)58(73)66(6)30-44/h9-14,25-27,30,35-36,40,45-47,50,54H,15-24,28-29,31-34H2,1-8H3,(H,61,70)(H,64,72)/t46-,47+,50+,54-/m1/s1

InChI Key

DLPOGGWVBFQJJL-KWDBKFNPSA-N

Isomeric SMILES

CC1=CC(=CN(C1=O)C)C2=NC3=C(N2C(COC)COC)C=CC(=C3)C4CCN(CC4)C(=O)COCCOCCOCCNC(=O)C[C@@H](C5=CC=C(C=C5)C6=C(N=CS6)C)NC(=O)[C@@H]7C[C@H](CN7C(=O)[C@@H](C8=CC(=NO8)C)C(C)C)S(=O)(=O)F

Canonical SMILES

CC1=CC(=CN(C1=O)C)C2=NC3=C(N2C(COC)COC)C=CC(=C3)C4CCN(CC4)C(=O)COCCOCCOCCNC(=O)CC(C5=CC=C(C=C5)C6=C(N=CS6)C)NC(=O)C7CC(CN7C(=O)C(C8=CC(=NO8)C)C(C)C)S(=O)(=O)F

Origin of Product

United States

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